(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799181
InChI: InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6+/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O
Molecular Formula: C10H14F3NO4
Molecular Weight: 269.22 g/mol

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13799181

Molecular Formula: C10H14F3NO4

Molecular Weight: 269.22 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid -

Specification

Molecular Formula C10H14F3NO4
Molecular Weight 269.22 g/mol
IUPAC Name (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid
Standard InChI InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6+/m0/s1
Standard InChI Key VWYSNRWTEOJVIC-NTSWFWBYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C(F)(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a bicyclic azetidine scaffold with substituents at the 1-, 2-, and 4-positions (Table 1). The Boc group at N1 serves as a protective moiety during synthetic workflows, while the trifluoromethyl group at C4 enhances electron-withdrawing effects and steric bulk. The carboxylic acid at C2 provides a handle for further derivatization or salt formation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄F₃NO₄
Molecular Weight269.22 g/mol
IUPAC Name(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid
SMILESCC(C)(C)OC(=O)N1C@@HC(=O)O
Chiral CentersC2 (S), C4 (R)

The stereochemistry at C2 and C4 is critical for its biological activity, as evidenced by enantioselective interactions with target proteins . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2S,4R) configuration, which stabilizes the ring in a puckered conformation.

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three key stages (Figure 1):

  • Azetidine Ring Formation: Cyclization of β-amino alcohols or [2+2] cycloadditions yields the azetidine core.

  • Trifluoromethylation: Electrophilic trifluoromethylation at C4 using CF₃TMS (trimethyl(trifluoromethyl)silane) or Umemoto’s reagent .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions.

Challenges:

  • The azetidine ring’s strain (≈25 kcal/mol) complicates functionalization without ring-opening .

  • Stereochemical control during trifluoromethylation requires chiral auxiliaries or asymmetric catalysis .

Optimized Protocols

Recent advances employ flow chemistry to enhance yield (78–85%) and purity (>95%). For example, continuous hydrogenation of nitro intermediates reduces side reactions, while microwave-assisted Boc protection accelerates reaction times .

Biological and Pharmaceutical Applications

Protease Inhibition

The compound’s rigid structure mimics peptide transition states, making it effective against serine proteases like thrombin and elastase. In vitro assays show IC₅₀ values of 0.8–1.2 µM for thrombin inhibition, attributed to hydrogen bonding between the carboxylic acid and the enzyme’s S1 pocket.

Antibacterial Activity

Derivatives with modified C2 substituents exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) reach 4 µg/mL, comparable to vancomycin . The trifluoromethyl group disrupts bacterial membrane integrity via hydrophobic interactions.

Comparative Analysis with Analogues

3-(Trifluoromethyl)azetidine-3-carboxylic Acid Hydrochloride

This analogue lacks the Boc group and C2 stereocenter (Table 2). While simpler to synthesize, it shows reduced metabolic stability (t₁/₂ = 1.2 h vs. 6.5 h in human liver microsomes) due to unprotected amine oxidation.

Table 2: Structural and Functional Comparisons

Property(2S,4R)-Boc Derivative3-(Trifluoromethyl)azetidine-3-carboxylic Acid Hydrochloride
Molecular Weight269.22 g/mol205.56 g/mol
Solubility (pH 7.4)12 µg/mL45 µg/mL
Plasma Protein Binding89%72%

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers (e.g., liposomes) could enhance tumor penetration. Preliminary studies show a 3-fold increase in accumulation in xenograft models compared to free drug .

Computational Modeling

Molecular dynamics simulations predict that substituting the Boc group with acyloxy pro-moieties (e.g., pivaloyloxymethyl) could improve oral bioavailability by 40% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator